2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
2-Bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 5-methylindole moiety linked via an ethylamine group to a 2-bromobenzamide scaffold. The bromine substituent at the ortho position of the benzamide ring enhances steric and electronic effects, which may influence binding affinity to biological targets. Indole derivatives are well-documented for their roles in medicinal chemistry, with structural analogs showing activity against parasitic infections (e.g., Plasmodium falciparum) and other therapeutic applications .
Properties
IUPAC Name |
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPIQPIZAWZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Chemical Reactions Analysis
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has various scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: Indole derivatives are explored for their potential use in organic electronics and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Key Observations :
- Halogen Substitution : The 2-bromo substituent in the target compound may improve target binding via halogen-bonding interactions compared to chloro analogs .
- Indole Modifications: The 5-methyl group on the indole ring (vs.
- Positional Effects : Para-substituted chloro derivatives (e.g., 4-chloro in ) exhibit distinct steric profiles compared to ortho-substituted bromo analogs, which could influence receptor interactions.
Physicochemical Properties
- Thermal Stability : Melting points of related benzamides range from 90–96°C (), suggesting moderate thermal stability for the target compound.
Biological Activity
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's significance in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 320.21 g/mol. The compound features an indole moiety linked to a benzamide group through an ethyl chain, with a bromine atom at the second position of the nitrogen-substituted benzamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The mechanisms include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : It promotes apoptosis through modulation of apoptotic pathways, which is crucial for eliminating malignant cells.
- Target Interaction : Studies suggest that it interacts with specific kinases and receptors involved in tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For example, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide | Indole moiety with nitro substitutions | Anticancer activity |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide | Bromine substitution on indole | Potent anticancer effects |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Methoxy substitution on naphthalene | Anti-inflammatory properties |
The specific mechanisms of action may involve inhibition of key signaling pathways associated with cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For instance, it was tested against non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition and apoptosis induction compared to single-targeting agents .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the indole and benzamide moieties can significantly impact biological activity. For example, substituents at specific positions on the indole ring have been associated with increased potency against cancer targets .
- Synergistic Effects : Some studies have examined the synergistic effects of this compound when combined with other chemotherapeutics. Results indicated that certain combinations led to enhanced antiproliferative effects in resistant cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
